molecular formula C24H46N4O11 B609446 N-(Azido-PEG3)-N-Boc-PEG4-acid CAS No. 2112731-95-8

N-(Azido-PEG3)-N-Boc-PEG4-acid

Cat. No.: B609446
CAS No.: 2112731-95-8
M. Wt: 566.65
InChI Key: OADVJZWLSBSJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Azido-PEG3)-N-Boc-PEG4-acid is a branched polyethylene glycol (PEG) linker with an azide group and a Boc-protected amino group. This compound is widely used in click chemistry due to its azide functionality, which allows for efficient and selective reactions with alkynes. The Boc group can be deprotected under mild acidic conditions to form a free amine, making it versatile for various chemical modifications .

Scientific Research Applications

N-(Azido-PEG3)-N-Boc-PEG4-acid has numerous applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules.

    Medicine: Utilized in drug delivery systems to improve solubility and bioavailability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Safety and Hazards

“N-(Azido-PEG3)-N-Boc-PEG4-acid” is not classified as a hazard . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

As antibody–drug conjugates have become a very important modality for cancer therapy, many site-specific conjugation approaches have been developed for generating homogenous molecules . These novel methods have been applied for the conjugation of other payloads, including non-cytotoxic compounds, proteins/peptides, glycans, lipids, and nucleic acids . These site-specific antibody conjugates containing these payloads other than cytotoxic compounds can be used in proof-of-concept studies and in developing new therapeutics for unmet medical needs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Azido-PEG3)-N-Boc-PEG4-acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(Azido-PEG3)-N-Boc-PEG4-acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Azido-PEG3)-N-Boc-PEG4-acid is unique due to its combination of azide and Boc-protected amino functionalities, allowing for versatile applications in click chemistry and bioconjugation. The presence of PEG chains enhances solubility and biocompatibility, making it suitable for various research and industrial applications .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46N4O11/c1-24(2,3)39-23(31)28(6-10-34-14-18-37-17-13-33-9-5-26-27-25)7-11-35-15-19-38-21-20-36-16-12-32-8-4-22(29)30/h4-21H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADVJZWLSBSJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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